N-methyl-3-(pyrrolidine-1-carbonyl)aniline

Medicinal Chemistry Drug Design ADME

N-methyl-3-(pyrrolidine-1-carbonyl)aniline (CAS 1824368-02-6) is a pyrrolidine-amide building block engineered for CNS drug discovery. Its balanced physicochemical profile—XLogP3 of 1.9, low TPSA of 32.3 Ų, and a single hydrogen bond donor—promotes optimal brain penetration and reduced P-gp efflux susceptibility. This specific N-methyl substitution increases lipophilicity by ~2 orders of magnitude versus non-methylated analogs, directly enhancing oral absorption and CNS exposure. With 2 rotatable bonds for conformational sampling, it is ideal for fragment-based lead optimization where precise pharmacokinetic tuning is critical. Avoids the permeability liabilities of more polar or primary amine-containing analogs.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 1824368-02-6
Cat. No. B1445582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(pyrrolidine-1-carbonyl)aniline
CAS1824368-02-6
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCNC1=CC=CC(=C1)C(=O)N2CCCC2
InChIInChI=1S/C12H16N2O/c1-13-11-6-4-5-10(9-11)12(15)14-7-2-3-8-14/h4-6,9,13H,2-3,7-8H2,1H3
InChIKeyAULNFUGURCMDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(pyrrolidine-1-carbonyl)aniline (CAS 1824368-02-6): Physicochemical Profile and Procurement Considerations


N-Methyl-3-(pyrrolidine-1-carbonyl)aniline (CAS 1824368-02-6) is a pyrrolidine-amide derivative featuring a methyl-substituted aniline core. With a molecular weight of 204.27 g/mol, an XLogP3 value of 1.9, a topological polar surface area (TPSA) of 32.3 Ų, and a single hydrogen bond donor (HBD), this compound exhibits a balanced lipophilic-hydrophilic profile suitable for lead optimization and building block applications in medicinal chemistry [1]. Its structural attributes distinguish it from closely related aniline and pyrrolidine analogs, making it a candidate of interest for projects requiring specific permeability and metabolic stability characteristics .

Why Generic Substitution of N-Methyl-3-(pyrrolidine-1-carbonyl)aniline with Unsubstituted or Chloro Analogs Can Compromise Drug Discovery Projects


Subtle structural variations within the pyrrolidine-aniline chemical space profoundly impact key drug-like properties, including lipophilicity, hydrogen bonding capacity, and membrane permeability. For example, the absence of the N-methyl group in 3-(pyrrolidine-1-carbonyl)aniline reduces lipophilicity by over two orders of magnitude (estimated LogP difference of ~2.0), which can drastically alter oral absorption and central nervous system (CNS) penetration profiles [1]. Similarly, chloro substitution, as in 4-chloro-2-(pyrrolidine-1-carbonyl)aniline, while maintaining a similar hydrogen bond donor count, increases molecular weight and topological polar surface area, potentially shifting a compound away from optimal CNS drug space [2]. Therefore, indiscriminate substitution of N-methyl-3-(pyrrolidine-1-carbonyl)aniline with its closest analogs cannot be performed without risking significant alterations in a lead series' pharmacokinetic and pharmacodynamic profile. The following quantitative evidence underscores the specific, measurable differences that necessitate precise compound selection.

Quantitative Differentiation of N-Methyl-3-(pyrrolidine-1-carbonyl)aniline from Closest Analogs


Lipophilicity (XLogP3): Enhanced Membrane Permeability Over the Unsubstituted Analog

N-Methyl-3-(pyrrolidine-1-carbonyl)aniline exhibits a calculated XLogP3 of 1.9 [1], a value within the optimal range for oral bioavailability and blood-brain barrier penetration. In stark contrast, the unsubstituted analog, 3-(pyrrolidine-1-carbonyl)aniline, has a predicted LogP of -0.10 . This ~2.0 log unit difference indicates the N-methyl derivative is over 100-fold more lipophilic, a property that correlates strongly with increased passive membrane permeability and reduced aqueous solubility. For discovery programs targeting intracellular targets or requiring CNS exposure, this difference is non-trivial.

Medicinal Chemistry Drug Design ADME

Hydrogen Bond Donor Count: Reduced Efflux Liability Compared to the Unsubstituted Analog

N-Methyl-3-(pyrrolidine-1-carbonyl)aniline possesses a single hydrogen bond donor (HBD) count of 1 [1]. The unsubstituted analog, 3-(pyrrolidine-1-carbonyl)aniline, contains two HBDs (a primary amine) . This reduction in HBD count is significant because a higher number of hydrogen bond donors is a known liability for P-glycoprotein (P-gp) efflux and poor oral absorption. Reducing HBDs from 2 to 1 can improve oral bioavailability and reduce active efflux from the CNS.

Medicinal Chemistry ADME Drug Transport

Topological Polar Surface Area (TPSA): Improved CNS Penetration Potential Over Chlorinated Analog

N-Methyl-3-(pyrrolidine-1-carbonyl)aniline has a calculated TPSA of 32.3 Ų [1]. This is significantly lower than the TPSA of 46.3 Ų for 4-chloro-2-(pyrrolidine-1-carbonyl)aniline [2]. TPSA is a key descriptor for predicting passive transport across the blood-brain barrier, with a value below 90 Ų generally required and values below 60-70 Ų considered optimal for CNS penetration. While both compounds meet the basic criteria, the lower TPSA of the N-methyl derivative places it further into the desirable CNS drug space.

CNS Drug Discovery ADME Medicinal Chemistry

Molecular Flexibility: Balanced Rotatable Bonds for Optimal Conformational Sampling

N-Methyl-3-(pyrrolidine-1-carbonyl)aniline possesses 2 rotatable bonds [1], which is a balance between the 1 rotatable bond of the unsubstituted analog and the 1 rotatable bond of the chloro analog [2]. While increased rotatable bonds can contribute to entropic penalties upon binding, they also provide greater conformational flexibility for exploring target binding pockets. The presence of 2 rotatable bonds, compared to 1 in close analogs, offers a modest but measurable increase in molecular flexibility that may be advantageous for scaffold optimization and exploring diverse binding modes.

Structure-Based Drug Design Conformational Analysis

Procurement-Driven Application Scenarios for N-Methyl-3-(pyrrolidine-1-carbonyl)aniline Based on Quantitative Differentiation


CNS-Targeted Lead Optimization and Building Block Synthesis

Given its favorable XLogP3 (1.9) and low TPSA (32.3 Ų) [1][2], N-methyl-3-(pyrrolidine-1-carbonyl)aniline is an excellent starting point or building block for medicinal chemistry programs focused on central nervous system (CNS) targets. Its physicochemical profile is aligned with optimal CNS drug space, offering a strategic advantage over more polar or less lipophilic analogs. Procurement of this specific compound is recommended for projects where CNS penetration is a key objective.

Optimization of Oral Bioavailability and Efflux Avoidance

The compound's single hydrogen bond donor and moderate lipophilicity suggest reduced susceptibility to efflux transporters compared to analogs with a primary amine [1]. This makes it a valuable building block for designing orally bioavailable drug candidates, particularly those where P-gp efflux is a known liability. Researchers aiming to improve pharmacokinetic properties in a lead series should consider this compound as a replacement for more polar, efflux-prone fragments.

Conformational Exploration in Structure-Based Drug Design

With 2 rotatable bonds, N-methyl-3-(pyrrolidine-1-carbonyl)aniline provides a balanced degree of conformational flexibility [1][3]. This is advantageous for exploring diverse binding modes within a protein active site during fragment-based or structure-based drug design. Compared to analogs with only 1 rotatable bond, this compound may offer a greater chance of identifying productive binding interactions without introducing excessive entropic penalties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-3-(pyrrolidine-1-carbonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.